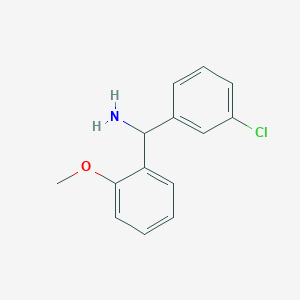![molecular formula C11H17NOS B2394830 [1-(チオフェン-2-イルメチル)ピペリジン-3-イル]メタノール CAS No. 170749-88-9](/img/structure/B2394830.png)
[1-(チオフェン-2-イルメチル)ピペリジン-3-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol: is an organic compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a hydroxymethyl group
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound.
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents.
Diagnostics: Potential use in diagnostic imaging agents.
Industry
Material Science: Application in the synthesis of novel materials with specific properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine and thiophene derivatives.
Step 1 Formation of Thiophen-2-ylmethylpiperidine:
Step 2 Hydroxymethylation:
Industrial Production Methods
Industrial production methods for (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
作用機序
The mechanism of action of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol: Similar structure but with the hydroxymethyl group at the 4-position of the piperidine ring.
[1-(Furan-2-ylmethyl)piperidin-3-yl]methanol: Similar structure but with a furan ring instead of a thiophene ring.
[1-(Phenylmethyl)piperidin-3-yl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties and potential for π-π interactions.
Hydroxymethyl Group: The hydroxymethyl group at the 3-position of the piperidine ring provides a site for further functionalization and derivatization.
特性
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDLXIQEVPMPMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
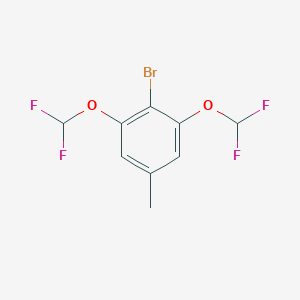
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
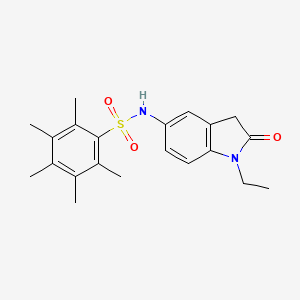
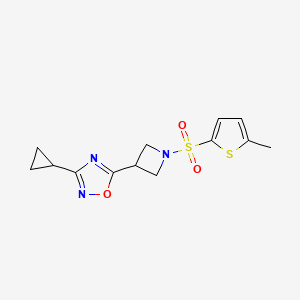
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/new.no-structure.jpg)
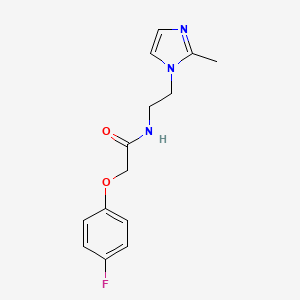
![N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)

![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)
![2-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2394766.png)
